molecular formula C22H46O2S2 B048020 Bis(11-hydroxyundecyl) disulfide CAS No. 119438-02-7

Bis(11-hydroxyundecyl) disulfide

Cat. No.: B048020
CAS No.: 119438-02-7
M. Wt: 406.7 g/mol
InChI Key: QDDVALINJKRSDC-UHFFFAOYSA-N
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Description

Bis(11-hydroxyundecyl) disulfide is an organic compound belonging to the class of disulfides It is characterized by the presence of a disulfide bond (S-S) linking two 11-carbon chains, each containing a terminal hydroxyl group (OH)

Scientific Research Applications

Bis(11-hydroxyundecyl) disulfide has a wide range of applications in scientific research:

    Material Science: Due to its self-assembling properties, it is used in the development of novel materials with specific functionalities, such as drug delivery systems and biosensors.

    Biological Studies: It exhibits antimicrobial activity against certain bacteria and fungi, making it a potential candidate for antimicrobial agents.

    Cell Interactions: It is being investigated for its effects on cell adhesion and migration, which could have implications in tissue engineering and regenerative medicine.

Mechanism of Action

Target of Action

Bis(11-hydroxyundecyl) disulfide is a synthetic compound that primarily targets proteins and peptides . The compound’s primary targets are those proteins and peptides that contain disulfide bridges . These bridges play a crucial role in the folding and structural stabilization of many important extracellular peptide and protein molecules, including hormones, enzymes, growth factors, toxins, and immunoglobulins .

Mode of Action

The compound interacts with its targets by forming disulfide bonds . The artificial introduction of extra disulfide bridges into peptides or proteins allows the creation of conformational constraints that can improve biological activity or confer thermostability . This interaction results in changes to the structure and function of the target proteins and peptides .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein folding pathway . The formation of disulfide bridges plays a crucial role in the folding and structural stabilization of many important extracellular peptide and protein molecules . The downstream effects of this pathway include improved biological activity and thermostability of the proteins and peptides .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes to the structure and function of target proteins and peptides . By forming disulfide bridges, the compound can induce conformational changes that improve the biological activity and thermostability of these molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C to maintain its stability . Additionally, the formation of disulfide bridges can be influenced by the presence of oxygen, as air oxidation can facilitate the pairing of disulfide bridges .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(11-hydroxyundecyl) disulfide can be synthesized through the oxidation of 11-mercapto-1-undecanol. The reaction involves the following steps:

    Oxidation of Thiols: 11-Mercapto-1-undecanol is oxidized using an oxidizing agent such as oxygen (O2) or hydrogen peroxide (H2O2).

    Reaction Conditions: The reaction is typically carried out under mild conditions to prevent over-oxidation and ensure the formation of the disulfide bond.

The reaction can be represented as:

2HS-(CH2)10CH2OH+12O2HO-(CH2)10CH2S-S-(CH2)10CH2OH+H2O2 \text{HS-(CH}_2\text{)}_{10}\text{CH}_2\text{OH} + \frac{1}{2} \text{O}_2 \rightarrow \text{HO-(CH}_2\text{)}_{10}\text{CH}_2\text{S-S-(CH}_2\text{)}_{10}\text{CH}_2\text{OH} + \text{H}_2\text{O} 2HS-(CH2​)10​CH2​OH+21​O2​→HO-(CH2​)10​CH2​S-S-(CH2​)10​CH2​OH+H2​O

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(11-hydroxyundecyl) disulfide undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidizing Agents: Oxygen (O2), hydrogen peroxide (H2O2), and other peroxides.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and other thiol-based reducing agents.

    Substitution Reagents: Acyl chlorides, alkyl halides, and other electrophiles.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols.

    Substitution Products: Esters, ethers.

Comparison with Similar Compounds

Similar Compounds

  • Bis(11-azidoundecyl) disulfide
  • Bis(2-nitrophenyl) disulfide
  • Bis(4-chlorophenyl) disulfide
  • Bis(thiobenzoyl) disulfide

Uniqueness

Bis(11-hydroxyundecyl) disulfide is unique due to its terminal hydroxyl groups, which provide hydrophilic character, while the long hydrocarbon chains offer hydrophobic properties. This combination influences its interaction with other molecules and surfaces, making it suitable for a variety of applications in material science and biological studies .

Properties

IUPAC Name

11-(11-hydroxyundecyldisulfanyl)undecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46O2S2/c23-19-15-11-7-3-1-5-9-13-17-21-25-26-22-18-14-10-6-2-4-8-12-16-20-24/h23-24H,1-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDVALINJKRSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCO)CCCCCSSCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571568
Record name 11,11'-Disulfanediyldi(undecan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119438-02-7
Record name 11,11'-Disulfanediyldi(undecan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(11-hydroxyundecyl) disulfide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Bis(11-hydroxyundecyl) disulfide compare to the loosely packed hydroxyl-terminated SAMs described in the research in terms of surface properties and potential applications?

A: The research focuses on loosely packed hydroxyl-terminated self-assembled monolayers (SAMs) created by modifying a fluorinated precursor. this compound, in contrast, forms densely packed SAMs on gold surfaces []. These densely packed SAMs exhibit different properties than the loosely packed ones, including lower capacitance, higher charge-transfer resistance, and less susceptibility to intercalation by solvents like THF [].

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